![molecular formula C19H18ClN5OS B2777721 5-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine CAS No. 1251627-31-2](/img/structure/B2777721.png)

5-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

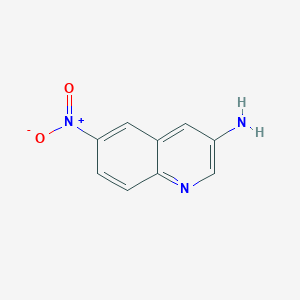

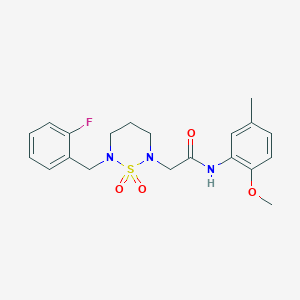

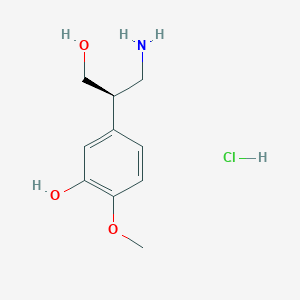

5-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine, also known as CPI-455, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 is a potent inhibitor of the lysine-specific demethylase 1A (LSD1), an epigenetic regulator that plays a crucial role in gene expression and chromatin remodeling. The inhibition of LSD1 by CPI-455 has been shown to have significant effects on cancer cell growth and differentiation, making it a promising target for cancer therapy.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- The synthesis of pyridine derivatives, including structures analogous to the queried compound, demonstrated variable and modest antimicrobial activity against bacteria and fungi. These compounds were synthesized using amino substituted benzothiazoles and chloropyridine carboxylic acid, indicating their potential in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Agents

- A study on 5-aryl-1,3,4-thiadiazole-based compounds, featuring substituted piperazines, showed significant cytotoxicity towards cancer cell lines. These compounds induced cell cycle arrest and apoptotic cell death in cancer cells, highlighting their potential as anticancer agents (El-Masry et al., 2022).

Anticancer and Antiangiogenic Effects

- Novel thioxothiazolidin-4-one derivatives, incorporating piperazine and other moieties, exhibited anticancer and antiangiogenic effects in mouse tumor models. These findings suggest the therapeutic potential of these derivatives in cancer treatment by inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).

Structural and Molecular Studies

- Research on new s-triazine derivatives incorporating piperazine and other moieties provided insights into molecular structures and intermolecular interactions, using X-ray crystallography and DFT calculations. This work contributes to understanding the structural basis of potential pharmacological agents (Shawish et al., 2021).

Biological Activity of 5-Aminomethylene Derivatives

- The synthesis of 5-(aminomethylene)thiazolidine-2,4-dione derivatives, using heterocyclic models derived from various drug-like molecules, demonstrated antibacterial activity. Compounds with piperazine moieties showed good to excellent activity, indicating their potential in developing new antibacterial agents (Mohanty et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that similar compounds can inhibit certain biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , indicating that this compound may affect multiple biochemical pathways.

Pharmacokinetics

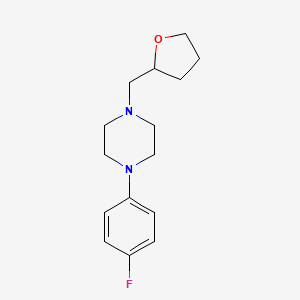

The piperazine ring, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have shown potent antiviral activities , suggesting that this compound may also have significant biological effects.

Eigenschaften

IUPAC Name |

(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(2-chlorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5OS/c20-13-5-1-2-7-15(13)24-9-11-25(12-10-24)19(26)18-16(21)17(23-27-18)14-6-3-4-8-22-14/h1-8H,9-12,21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIGAVXBYHEBAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2777641.png)

![N-(4-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2777643.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2777645.png)

![6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one](/img/structure/B2777649.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}adamantane-1-carboxamide](/img/structure/B2777653.png)

![methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2777655.png)

![4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B2777657.png)

![3-[[2-[3-(Difluoromethyl)phenyl]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2777660.png)

![7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777661.png)